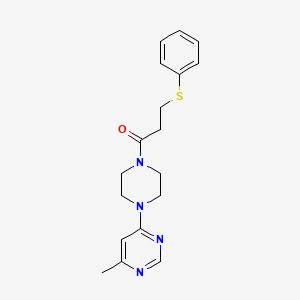

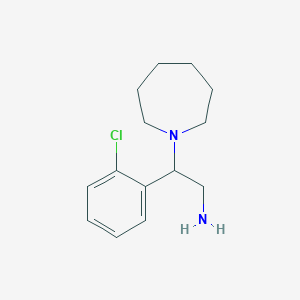

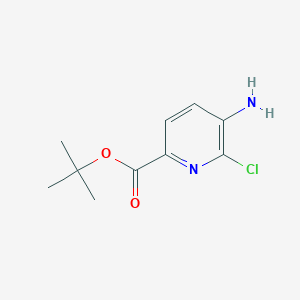

![molecular formula C23H23N5O4S B2422236 N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896319-13-4](/img/structure/B2422236.png)

N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the starting materials, the reaction conditions, and the overall yield .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Versatile Reagents for Synthetic Studies

The acetamide moiety, a common functional group in various natural and pharmaceutical products, plays a crucial role in synthetic chemistry. Research on related compounds highlights the development of new reagents for creating substituted products. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt have been introduced as stable, easy-to-handle compounds facilitating the synthesis of N-alkylacetamides through simple nucleophilic reactions. These advancements offer versatile equivalents for both N-acetamide and protected nitrogen nucleophiles, enhancing the synthesis of complex natural and pharmaceutical compounds (Sakai et al., 2022).

Novel Approaches in Drug Design

Modifying the acetamide group in molecules has shown promising results in the field of drug design, particularly for cancer therapy. The replacement of the acetamide group with an alkylurea moiety in certain compounds has led to significant advancements. This modification not only retains the compounds' antiproliferative activity but also dramatically reduces their toxicity, offering a new pathway for designing potent anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Advances in Enzyme Inhibition

The synthesis and biological evaluation of acetamide derivatives have contributed to the understanding of enzyme inhibition mechanisms. For example, a series of synthesized compounds based on 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated notable activity against acetylcholinesterase, an enzyme critical for neurotransmission. This research offers insights into developing new therapeutic agents for diseases associated with acetylcholine dysfunction, such as Alzheimer's disease (Rehman et al., 2013).

Antioxidant and Anticancer Properties

Research into the structural modification of acetamide derivatives has revealed their potential antioxidant and anticancer activities. Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, displaying significant antioxidant activity due to various hydrogen bonding interactions. This indicates a promising avenue for developing new therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S/c1-30-17-8-6-7-16(13-17)22-25-26-23(28(22)27-11-4-5-12-27)33-15-21(29)24-19-14-18(31-2)9-10-20(19)32-3/h4-14H,15H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSFDXFXCODVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

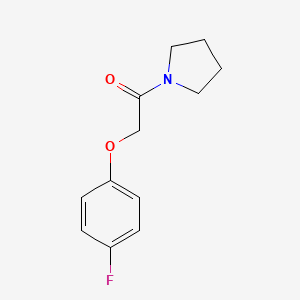

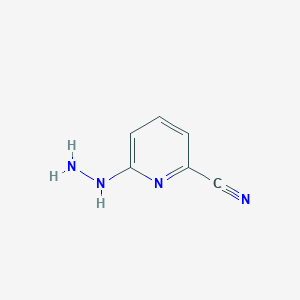

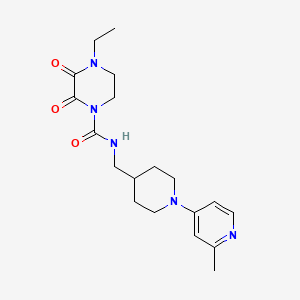

![8-(5-chloro-2-methoxyphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2422153.png)

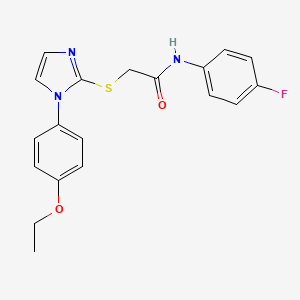

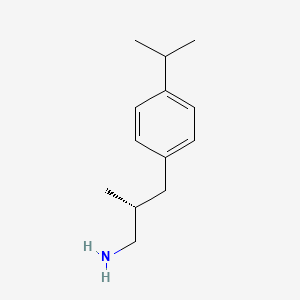

![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)

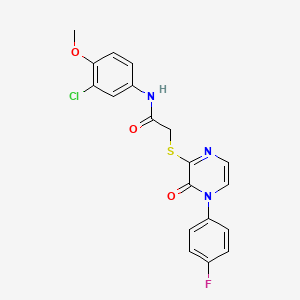

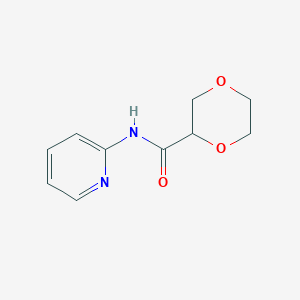

![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)

![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)